2-(propan-2-yl)pyridin-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
1159815-61-8 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-propan-2-yl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO/c1-6(2)8-5-7(10)3-4-9-8/h3-6H,1-2H3,(H,9,10) |
InChI Key |
CKPSUTAKOGJLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C=CN1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propan 2 Yl Pyridin 4 Ol and Analogues
Retrosynthetic Analysis and Established Synthetic Routes to Pyridinols
Retrosynthetic analysis of 2-(propan-2-yl)pyridin-4-ol suggests several key disconnections. The primary approach involves the formation of the pyridine (B92270) ring itself, while another strategy focuses on the introduction of substituents onto a pre-existing pyridine core.
Classical Cyclization and Condensation Strategies
Traditional methods for synthesizing the pyridin-4-ol ring system often rely on condensation reactions of carbonyl compounds. The Hantzsch pyridine synthesis, for instance, involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt, followed by oxidation of the initially formed dihydropyridine (B1217469). mdpi.comillinois.edu While versatile, this method typically produces symmetrically substituted pyridines.
Another classical approach is the Bohlmann–Rahtz pyridine synthesis, which provides a route to substituted pyridines from enamines and α,β-unsaturated ketones. beilstein-journals.org The Guareschi-Thorpe condensation, utilizing a cyanoacetamide and a 1,3-dicarbonyl compound, also offers a pathway to substituted 2-pyridones, which can be considered tautomers of 2-hydroxypyridines.
A more direct route to pyridin-4-ols involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction provides a flexible entry to highly substituted pyridin-4-ol derivatives. chim.it The proposed mechanism involves the initial reaction of the lithiated allene (B1206475) with the nitrile, followed by acylation and a subsequent intramolecular aldol-type cyclization. chim.it The resulting pyridin-4-ols exist in equilibrium with their pyridin-4-one tautomers, a factor that can complicate purification. chim.itresearchgate.net
Functional Group Interconversions on Pyridine Scaffolds
An alternative to de novo ring synthesis is the modification of a pre-existing pyridine ring. This often involves nucleophilic or electrophilic substitution reactions. For instance, a pyridin-4-ol can be prepared from a 4-halopyridine through nucleophilic substitution with a hydroxide (B78521) source.
The conversion of other functional groups into the desired substituents is also a common strategy. For example, a 2-alkyl group can be introduced via the reaction of a pyridine N-oxide with a Grignard reagent, followed by treatment with acetic anhydride (B1165640) to yield the 2-substituted pyridine. organic-chemistry.org The hydroxyl group at the 4-position can be introduced from a 4-aminopyridine (B3432731) via diazotization followed by hydrolysis.
Furthermore, functional group interconversions can be used to modify substituents already present on the ring. imperial.ac.ukvanderbilt.edu For example, an ester group can be reduced to an alcohol, which can then be further manipulated.
Modern Synthetic Approaches to Substituted Pyridinols
Contemporary synthetic chemistry has introduced a range of powerful new methods for the synthesis of substituted pyridines, many of which offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized aromatic and heteroaromatic compounds. mdpi.commdpi.comnih.govorganicreactions.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the formation of carbon-carbon bonds between a pyridine derivative (often a halopyridine) and a suitable organometallic reagent. mdpi.comnih.gov For the synthesis of this compound, a 2-halopyridin-4-ol could be coupled with an isopropyl-containing organometallic reagent, or a 2-substituted-4-halopyridine could undergo coupling followed by introduction of the hydroxyl group. The choice of catalyst, often a palladium or nickel complex, is crucial for achieving high yields and selectivity. nih.govorganicreactions.org
A modular copper-catalyzed method has been developed for the synthesis of highly substituted pyridines. This involves the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which then undergo a cascade of electrocyclization and air oxidation to afford the pyridine product. nih.gov
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of pyridine rings. beilstein-journals.orgingentaconnect.comresearchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, such as halopyridines. The inherent challenge of C-H activation on the electron-deficient pyridine ring, particularly the strong coordinating ability of the nitrogen atom, has been addressed through various strategies. ingentaconnect.comresearchgate.net
One common approach involves the use of a directing group, often the pyridine nitrogen itself or an N-oxide, to guide a transition metal catalyst to a specific C-H bond. ingentaconnect.comresearchgate.netnih.gov This allows for regioselective functionalization at the C2, C3, or C4 positions. ingentaconnect.comresearchgate.netnih.gov For instance, palladium-catalyzed C-H arylation and alkylation have been successfully demonstrated on pyridine N-oxides. beilstein-journals.org Rare-earth metal catalysts have also been employed for the ortho-C(sp²)–H functionalization of pyridines. nih.gov
Photochemical and Electrochemical Synthetic Methods
Photochemical and electrochemical methods offer alternative, often milder, conditions for the synthesis and functionalization of pyridines. Photoredox catalysis, for example, can facilitate C-H pyridination through the generation of radical intermediates from electron donor-acceptor complexes between a protonated pyridine and an aromatic substrate. nih.gov This method avoids the need for an external photocatalyst. nih.gov
Photochemical reactions can also be used to induce skeletal rearrangements. For instance, pyridine derivatives can be converted to 1,2-diazepines through the photochemical rearrangement of in situ generated 1-aminopyridinium ylides. chemrxiv.org
Electrochemical methods have also been developed for the synthesis of substituted pyridines. For example, the electrochemical oxidation of SCN⁻ anions can generate cyanating species for the three-component electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org While not directly producing pyridin-4-ols, these methods highlight the potential of electrochemistry in pyridine synthesis.
Organocatalytic Transformations in Pyridinol Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful, metal-free approach for constructing heterocyclic scaffolds like pyridinols. nih.govresearchgate.netdntb.gov.ua While specific organocatalytic routes to this compound are not extensively documented in dedicated studies, the synthesis of substituted pyridinols and related heterocycles can be achieved through various established organocatalytic transformations. These methods offer a blueprint for the synthesis of diverse pyridinol analogues.
One prominent strategy involves the multicomponent reaction (MCR) approach, where several starting materials react in a single step to form a complex product. L-proline, a naturally occurring amino acid, has been successfully employed as an organocatalyst in MCRs to produce various heterocyclic compounds, including pyrans, which share a similar six-membered ring structure with pyridinols. mdpi.com For instance, the reaction of aldehydes, malononitrile, and an active methylene (B1212753) compound in the presence of L-proline can yield highly functionalized pyrans stereospecifically. mdpi.com This methodology could be adapted for pyridinol synthesis by substituting the appropriate nitrogen-containing precursors.
The mechanism of such transformations often involves the formation of a reactive enamine or iminium ion intermediate from the reaction of the organocatalyst with a substrate. youtube.com This intermediate then participates in a cascade of reactions, leading to the final heterocyclic product. The catalyst is regenerated at the end of the cycle, allowing it to be used in small, substoichiometric amounts. youtube.com The table below summarizes key aspects of applying organocatalysis to pyridinol synthesis based on analogous reactions.
| Catalyst Type | Reaction Principle | Potential Application in Pyridinol Synthesis | Key Advantages |
| Amino Acids (e.g., L-Proline) | Enamine/Iminium ion activation for multicomponent reactions (MCRs). mdpi.com | Condensation of β-ketoesters, ammonia sources, and α,β-unsaturated aldehydes or ketones. | Readily available, inexpensive, environmentally benign, potential for asymmetric induction. mdpi.com |
| Chiral Amines / Thioureas | Bifunctional catalysis involving hydrogen bonding and nucleophilic/electrophilic activation. nih.gov | Asymmetric cyclization reactions to form chiral dihydropyridine precursors. | High enantioselectivity, mild reaction conditions, broad substrate scope. nih.gov |
| Pyridine Derivatives (e.g., DMAP) | Nucleophilic catalysis. nih.gov | Activation of carboxylic acids or other electrophiles for subsequent cyclization with nitrogen-containing fragments. | High efficiency for acylation and related transformations. nih.gov |
These organocatalytic approaches provide a versatile and sustainable platform for accessing a wide range of substituted pyridinols, including analogues of this compound.
Stereoselective Synthesis and Chiral Resolution for Analogues
The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound analogues is crucial where biological activity is dependent on three-dimensional structure. This requires methods that can control the formation of new chiral centers.
Asymmetric catalysis is a premier strategy for synthesizing enantioenriched compounds, where a small amount of a chiral catalyst directs a reaction to preferentially form one enantiomer over the other. youtube.com For the derivatization of pyridinol analogues, this can be applied in several ways:
Asymmetric Dearomatization: A powerful technique involves the direct, enantioselective dearomatization of the pyridine ring. For example, chiral copper hydride (CuH) complexes have been shown to catalyze the C-C bond-forming 1,4-dearomatization of pyridines. nih.gov This reaction proceeds without pre-activation of the pyridine ring, generating highly enantioenriched dihydropyridine products that can be further elaborated into chiral piperidines and other functionalized analogues. nih.gov
Catalytic Asymmetric Functionalization: Another approach is the asymmetric functionalization of a side chain attached to the pyridine ring. For instance, an organocatalyst could be used to control the stereochemistry of an aldol (B89426) or Michael addition reaction involving a substituent on the pyridine core. nih.gov
Kinetic Resolution: If a racemic mixture of a chiral pyridinol analogue is synthesized, a chiral catalyst can be used to selectively react with one enantiomer faster than the other, allowing for the separation of the unreacted, enantioenriched substrate.
The table below outlines representative asymmetric catalytic methods applicable to the synthesis of chiral pyridinol analogues.
| Method | Catalyst Example | Transformation | Outcome |
| Asymmetric Dearomatization | Chiral Copper Hydride (CuH) Complex nih.gov | 1,4-addition of a nucleophile to a pyridine ring. | Enantioenriched dihydropyridines. nih.gov |
| Asymmetric Aldol Reaction | L-Proline and its derivatives youtube.com | Reaction of a ketone substituent on the pyridine ring with an aldehyde. | Enantioenriched β-hydroxy ketone derivatives. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Reduction of a C=C or C=O bond in a pyridine substituent. | Enantioenriched saturated substituents. |
When a molecule contains multiple stereocenters, diastereoselective synthesis aims to control the relative configuration between them. This is critical for creating analogues with defined 3D geometries.
Substrate-Controlled Diastereoselection: In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, the addition of a nucleophile to a chiral pyridinol derivative containing a stereocenter in its side chain can proceed with high diastereoselectivity due to steric hindrance or electronic effects imposed by the existing chiral element.
Auxiliary-Controlled Diastereoselection: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For instance, the diastereoselective addition of organolithium reagents to chiral sulfinimines has been used to synthesize chiral pyrrolidines with excellent diastereoselectivity, a strategy that can be adapted for nitrogen heterocycles. nih.gov
Reagent-Controlled Diastereoselection: Here, a chiral reagent is used to create a new stereocenter with a specific orientation relative to an existing one.
A summary of diastereoselective strategies is provided in the table below.
| Approach | Principle | Example Application |
| Substrate Control | An existing chiral center in the molecule directs the approach of the reagent. | Reduction of a ketone on a chiral side chain of a pyridine ring. |
| Auxiliary Control | A removable chiral group (auxiliary) is attached to the substrate to guide the reaction. | Use of Evans oxazolidinone auxiliaries for diastereoselective alkylation of a carbonyl group attached to the pyridine. |
| Reagent Control | A chiral reagent delivers a functional group from a specific face of the molecule. | Diastereoselective epoxidation of an olefinic side chain using a chiral oxidizing agent. |
Process Chemistry Considerations and Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. For this compound and its analogues, scalability is paramount for potential commercial applications.
A notable scalable approach to highly substituted pyridin-4-ols involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it While this method is flexible, it was noted that the resulting pyridin-4-ol/pyridin-4-one tautomeric mixtures can be difficult to purify via chromatography, which is a significant drawback for large-scale production. chim.it
To overcome this, a process chemistry improvement was developed: a four-component protocol where the crude pyridin-4-ol is directly converted into its pyridin-4-yl nonaflate derivative. chim.it This nonaflate is less polar and generally easier to purify by standard methods like crystallization or chromatography. Furthermore, the nonaflate group is an excellent leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), adding to the synthetic versatility of the process. chim.it
Key considerations for the scalable synthesis of pyridinol derivatives are outlined below.
| Parameter | Consideration | Example Strategy |
| Cost-Effectiveness | Use of inexpensive and readily available starting materials and catalysts. | Employing a CuCl₂-catalyzed condensation, which is a cost-effective method for producing certain annulated pyridines. researchgate.net |
| Process Safety | Avoiding hazardous reagents and exothermic reactions that are difficult to control on a large scale. | Replacing highly reactive organometallic reagents like methyllithium (B1224462) chemicalbook.com with safer alternatives where possible. |
| Efficiency & Yield | Optimizing reaction conditions (temperature, concentration, catalyst loading) to maximize product yield. | One-pot or telescopic synthesis, where multiple steps are performed in the same reactor without isolating intermediates, reducing waste and processing time. organic-chemistry.org |
| Purification | Developing robust and scalable purification methods (e.g., crystallization, extraction) to avoid costly and time-consuming chromatography. | Conversion to a crystalline derivative (like a nonaflate) for easier purification, as demonstrated in pyridin-4-ol synthesis. chim.it |
| Sustainability | Using greener solvents, minimizing waste, and designing atom-economical reactions. | Utilizing one-pot, multicomponent reactions that increase complexity in a single, efficient step. organic-chemistry.org |
By addressing these process chemistry challenges, robust and economically viable routes can be developed for the large-scale production of this compound and its structurally diverse analogues.
Advanced Spectroscopic and Structural Elucidation of 2 Propan 2 Yl Pyridin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of 2-(propan-2-yl)pyridin-4-ol in solution. The analysis of one-dimensional (¹H, ¹³C) and multi-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals. It is widely established that 4-hydroxypyridine (B47283) and its derivatives exist predominantly in the pyridin-4(1H)-one tautomeric form in most solvents, a phenomenon attributed to the aromatic stabilization of the pyridone ring. msuniv.ac.in Therefore, the following discussion assumes the analysis of the major tautomer, 2-(propan-2-yl)-1H-pyridin-4-one .
Multi-dimensional NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For 2-(propan-2-yl)-1H-pyridin-4-one, the key expected correlations would be between the methine proton of the isopropyl group and its two equivalent methyl groups. Additionally, couplings between the adjacent protons on the pyridine (B92270) ring (H3 with H5, and H5 with H6) would be observed, confirming their positions relative to one another. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the signal for the C3 proton would show a cross-peak to the C3 carbon signal, and so on for C5, C6, and the isopropyl CH and CH₃ groups. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton. ipb.pt Key HMBC correlations for confirming the structure would include:
The isopropyl methine proton to the C2 carbon of the pyridine ring.
The isopropyl methyl protons to the C2 carbon and the isopropyl methine carbon.
The H3 proton to the C2, C4, and C5 carbons.
The H5 proton to the C3, C4, and C6 carbons.
The H6 proton to the C2 and C5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key NOESY cross-peak would be expected between the isopropyl methine proton and the H3 proton of the pyridine ring, confirming the orientation of the isopropyl group relative to the ring.
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 2-(propan-2-yl)-1H-pyridin-4-one in a common NMR solvent like CDCl₃, based on data from analogous substituted pyridone structures. nsf.govnih.gov
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |
| C2 | ~160 | - | H3, H6, Isopropyl-CH |
| C3 | ~118 | ~6.2 (d) | C2, C4, C5 |
| C4 | ~180 (C=O) | - | H3, H5 |
| C5 | ~110 | ~6.1 (dd) | C3, C4, C6 |
| C6 | ~140 | ~7.5 (d) | C2, C4, C5 |
| N-H | - | ~11-13 (br s) | C2, C6 |
| Isopropyl-CH | ~35 | ~3.0 (sept) | C2, Isopropyl-CH₃ |
| Isopropyl-CH₃ | ~22 | ~1.2 (d) | C2, Isopropyl-CH |
Note: Predicted values are estimates. Actual experimental values may vary. d = doublet, dd = doublet of doublets, sept = septet, br s = broad singlet.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceutical substances as it can affect physical properties like solubility and stability. europeanpharmaceuticalreview.com Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as different crystal packing arrangements lead to distinct NMR spectra. researchgate.netnih.gov
While powder X-ray diffraction (PXRD) is often used, ssNMR provides complementary information, offering immediate chemical insights without the need for single crystals. nih.gov For 2-(propan-2-yl)-1H-pyridin-4-one, ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiments would be particularly informative. Each polymorph would present a unique set of chemical shifts for the ring and substituent carbons due to differences in the local electronic environment and intermolecular interactions, such as hydrogen bonding. nih.gov Although no specific polymorphic studies on this compound have been reported in the searched literature, ssNMR remains the definitive technique for such investigations. europeanpharmaceuticalreview.com
Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. For 2-(propan-2-yl)-1H-pyridin-4-one, two primary dynamic processes could be investigated:
Conformational Analysis: Rotation around the C2-C(isopropyl) single bond may be hindered. Variable temperature (VT) NMR could be used to study this rotation. At low temperatures, if the rotation is slow, separate signals for the two methyl groups of the isopropyl substituent might be observed. As the temperature is raised, these signals would broaden and coalesce into a single doublet, allowing for the calculation of the rotational energy barrier.
Tautomerism: The primary application of DNMR would be to investigate the tautomeric equilibrium between the major pyridin-4(1H)-one form and the minor pyridin-4-ol form. researchgate.net This exchange is often catalyzed by trace amounts of acid or base. In principle, one could monitor the exchange of the labile N-H and O-H protons. If the exchange rate is within the NMR timescale, magnetization transfer experiments like EXSY (Exchange Spectroscopy) could directly show the chemical exchange between the two tautomeric forms and allow for the quantification of the equilibrium and kinetic parameters of the interconversion. researchgate.netpsu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular forces, particularly hydrogen bonding. elsevier.com IR and Raman are complementary techniques governed by different selection rules, and together they provide a more complete vibrational picture. nih.gov
The IR and Raman spectra of 2-(propan-2-yl)-pyridin-4-ol would be dominated by the vibrational modes of the pyridone tautomer. The table below outlines the predicted characteristic frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity / Notes |
| N-H | Stretching | 3200 - 3000 | Broad, strong (IR) due to H-bonding. |
| C-H (Aromatic/Ring) | Stretching | 3100 - 3000 | Medium to weak (IR). |
| C-H (Aliphatic) | Stretching | 2980 - 2850 | Medium to strong (IR, Raman). |
| C=O (Amide I) | Stretching | 1680 - 1640 | Very strong (IR), strong (Raman). Position is sensitive to H-bonding. |
| C=C / C=N | Ring Stretching | 1620 - 1450 | Multiple bands, strong to medium (IR, Raman). |
| N-H | Bending | 1580 - 1520 | Medium to strong (IR). |
| C-H (Aliphatic) | Bending | 1470 - 1360 | Medium (IR). |
The most telling signals for confirming the pyridone structure would be the strong carbonyl (C=O) stretch and the broad N-H stretching vibration. The presence of the minor pyridinol tautomer would be indicated by a very broad O-H stretching band (around 3400-3200 cm⁻¹) and the absence of the strong C=O band, though these signals would likely be too weak to observe unless the equilibrium is shifted.
In the solid state, 2-(propan-2-yl)-1H-pyridin-4-one is expected to form strong intermolecular hydrogen bonds. The pyridone moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This typically leads to the formation of hydrogen-bonded dimers or chains in the crystal lattice.
Vibrational spectroscopy is highly sensitive to these interactions. researchgate.net The presence of strong hydrogen bonding causes a significant red-shift (a shift to lower frequency) and broadening of the stretching frequency of the donor group. youtube.com
N-H Stretching: In a non-hydrogen-bonded (gas phase) state, the N-H stretch would appear as a sharp band around 3400 cm⁻¹. In the solid state, strong N-H···O=C hydrogen bonding would shift this band to a much lower frequency, typically in the 3200 - 3000 cm⁻¹ region, and cause it to become very broad. nih.gov
C=O Stretching: The carbonyl stretching frequency is also affected. Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a red-shift of its absorption band compared to a non-hydrogen-bonded state. The extent of this shift provides a qualitative measure of the hydrogen bond strength.
By comparing the spectra of the compound in different phases (solid vs. dilute solution in a non-polar solvent), the effects of hydrogen bonding can be clearly distinguished from intramolecular vibrational modes.
Spectroscopic Signatures of Tautomeric Forms
The phenomenon of tautomerism is critical in understanding the chemical behavior of this compound, which can exist in equilibrium between its enol (pyridin-4-ol) and keto (pyridin-4(1H)-one) forms. Spectroscopic techniques are pivotal in identifying and quantifying these tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the tautomeric forms in solution. In the pyridin-4-ol form, the presence of a hydroxyl proton (-OH) would be expected, typically appearing as a broad singlet in the ¹H NMR spectrum, the chemical shift of which is sensitive to solvent and concentration. The aromatic protons on the pyridine ring would exhibit chemical shifts and coupling constants characteristic of a substituted pyridine.
While specific NMR data for this compound is not widely published, data for the related compound propan-2-ol shows characteristic signals for the isopropyl group, which would be expected in the target molecule's spectrum docbrown.infochemicalbook.com.
Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the functional groups present and is particularly useful for identifying the predominant tautomer in the solid state or in solution.
Pyridin-4-ol form: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration. Aromatic C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Pyridin-4(1H)-one form: The most telling feature would be a strong absorption band corresponding to the C=O stretching vibration, typically found between 1640 cm⁻¹ and 1690 cm⁻¹. An N-H stretching band would also be present, usually in the 3000-3400 cm⁻¹ region.
For related 4-pyridone systems, the strong carbonyl absorption is a definitive marker of the keto tautomer nih.gov.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry is indispensable for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis scispace.com.
For this compound (C₈H₁₁NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique distinguishes the target compound from other species with the same nominal mass but different elemental compositions.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 138.0913 |
| [M+Na]⁺ | 160.0733 |
| [M-H]⁻ | 136.0768 |
This table presents the theoretical exact masses for common adducts of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods nationalmaglab.org. The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.
Loss of a methyl group from the isopropyl moiety, resulting in a fragment ion with a mass loss of 15 Da.
Loss of the entire isopropyl group, leading to a fragment corresponding to the pyridin-4-ol core.
Ring fragmentation, which can be complex and yield several smaller, characteristic ions.
The fragmentation patterns observed in alcohols often include dehydration (loss of H₂O) and alpha-cleavage libretexts.org. The study of fragmentation patterns of related pyridine derivatives can provide valuable insights into the expected behavior of the target compound researchgate.net.
Ion Mobility Mass Spectrometry for Conformational Insights
Ion mobility spectrometry (IMS) coupled with mass spectrometry separates ions based on their size, shape, and charge as they drift through a gas-filled chamber mdpi.com. This technique can distinguish between isomers and conformers that may be indistinguishable by mass spectrometry alone nih.govresearchgate.net.
For this compound, IMS could potentially separate the enol and keto tautomers if they have sufficiently different collision cross-sections (CCS), which is a measure of their three-dimensional shape. Furthermore, different conformers, such as those arising from the rotation of the isopropyl group, might also be resolved. The experimental CCS values can be compared with theoretical values calculated for different conformations to provide insights into the gas-phase structure of the ion. The integration of IMS with LC-MS/MS has proven effective in separating and identifying isomeric metabolites of various compounds nih.gov.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis would provide an unambiguous determination of the solid-state structure of this compound, definitively establishing which tautomer is present in the crystal lattice. This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which can be crucial in understanding the packing of molecules in the crystal.
While a crystal structure for this compound is not publicly available, studies on similar compounds, such as 3-hydroxy-2-methyl-4-pyridinone, have shown that the keto tautomer is present in the solid state, often forming hydrogen-bonded dimers cdnsciencepub.com. For example, the crystal structure of 3-hydroxy-2-methyl-4-pyridinone was determined to be monoclinic with the space group P2₁/n cdnsciencepub.com. Obtaining single crystals of sufficient quality is a prerequisite for this powerful analytical technique acs.org.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a valuable technique for identifying the crystalline phase of a bulk material and can be used to distinguish between different polymorphs (different crystalline forms of the same compound). The PXRD pattern is a fingerprint of a specific crystalline solid.
Should this compound exist in multiple polymorphic forms, PXRD would be essential for their characterization. Each polymorph would give a unique diffraction pattern. This technique is also used for quality control to ensure the phase purity of a synthesized compound. The analysis of PXRD data can be complemented by techniques like Rietveld refinement to quantify the proportions of different phases in a mixture researchgate.net.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Circular Dichroism (CD) spectroscopy is a primary example, measuring the differential absorption of left- and right-circularly polarized light by a sample. This technique is invaluable for determining the absolute configuration and conformational analysis of optically active compounds. cas.cz
For this compound to be analyzed by chiroptical spectroscopy, it would first need to be resolved into its enantiomers or be derivatized with a chiral auxiliary. The inherent structure of this compound is achiral. However, the introduction of a chiral center, for instance through substitution on the pyridine ring or the isopropyl group, would yield a chiral derivative. The synthesis and application of optically active polymers, for example, have been a significant area of research where chiroptical properties are investigated. titech.ac.jp
A comprehensive search of scientific databases reveals a lack of specific studies on the synthesis and chiroptical analysis of optically active derivatives of this compound. While the synthesis of optically active oligothiophenes and their investigation using CD spectroscopy have been reported nih.gov, similar studies on this compound derivatives are not present in the available literature. Therefore, no experimental data on their circular dichroism spectra, such as Cotton effects, can be presented.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species or metal complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. bruker.com It provides information about the electronic structure and environment of the paramagnetic center. bruker.comiitb.ac.in The technique is highly specific to paramagnetic species and is a powerful tool for studying reaction mechanisms involving radicals or the coordination chemistry of paramagnetic metal ions. nih.govnih.gov
The application of EPR spectroscopy to this compound would be relevant under conditions where it forms a radical species or a complex with a paramagnetic metal ion.
Radical Species: A radical of this compound could potentially be generated through oxidation, reduction, or irradiation. The resulting EPR spectrum would provide insights into the distribution of the unpaired electron density within the molecule, characterized by its g-value and hyperfine coupling constants with magnetic nuclei (e.g., ¹H, ¹⁴N). However, a review of the literature indicates that no studies have been published on the generation and EPR spectroscopic characterization of radical species derived from this compound.
Metal Complexes: this compound, with its potential coordinating atoms (nitrogen and oxygen), could form complexes with various metal ions. If a paramagnetic metal ion, such as Cu²⁺, Mn²⁺, or Co²⁺, were complexed, the resulting species could be studied by EPR. nih.gov The EPR parameters would offer details about the coordination geometry and the nature of the metal-ligand bonding. As with radical species, there is a scarcity of published research detailing the synthesis and EPR analysis of metal complexes involving this compound as a ligand.
Due to the absence of specific research in these areas, no experimental EPR data or corresponding data tables for this compound can be provided.
Theoretical and Computational Chemistry Studies of 2 Propan 2 Yl Pyridin 4 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of 2-(propan-2-yl)pyridin-4-ol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which various properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for optimizing molecular geometries and calculating vibrational frequencies. For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP or BHandHLYP with a basis set such as 6-311+G(d,p), are employed to find the lowest energy arrangement of atoms. nih.gov
The optimization process yields key structural parameters for both the enol (this compound) and keto (2-(propan-2-yl)pyridin-4(1H)-one) tautomers. The geometry of the parent 4-pyridone/4-hydroxypyridine (B47283) system shows distinct differences between tautomers, which would be modulated by the electron-donating isopropyl group.
Table 1: Representative Calculated Bond Lengths (Å) for Keto and Enol Tautomers of 4-Hydroxypyridine Based on data from analogous systems.
| Bond | Keto Form (4-pyridone) | Enol Form (4-hydroxypyridine) |
|---|---|---|
| C=O | ~1.25 | - |
| C-O | - | ~1.35 |
| C2=C3 | ~1.36 | ~1.38 |
| C3-C4 | ~1.45 | ~1.38 |
| C4-N | ~1.38 | ~1.33 |
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. Key vibrational modes for identifying the tautomers include the C=O stretching frequency in the keto form (typically ~1650 cm⁻¹) and the O-H stretching frequency in the enol form (typically ~3200–3600 cm⁻¹).
For higher accuracy in energy calculations, particularly for the subtle energy differences between tautomers, ab initio methods are often used. These methods are based on first principles without empirical parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate electronic energies than standard DFT, albeit at a significantly higher computational cost. wayne.edunih.gov
Ab initio calculations on the parent 4-pyridone/4-hydroxypyridine system have established that in the gas phase, the hydroxy (enol) form is more stable than the keto form by a small margin. wayne.edu A study combining geometry optimization, polarization functions, correlation energy (estimated by second-order Møller-Plesset perturbation theory), and zero-point vibrational energy found that 4-hydroxypyridine is 2.4 kcal/mol more stable than 4-pyridone in the gas phase. wayne.edu Such high-accuracy calculations are essential for obtaining reliable energetic data that can be compared with experimental gas-phase measurements.
Computational methods are highly effective at predicting spectroscopic parameters. As mentioned, IR frequencies are a direct output of vibrational calculations. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating chemical shifts. researchgate.netlmaleidykla.lt
These calculations are performed on the DFT-optimized geometries of the keto and enol tautomers. The resulting absolute isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.org This allows for a direct comparison between theoretical and experimental spectra, aiding in structural elucidation. For this compound, distinct differences in the ¹H and ¹³C NMR chemical shifts are expected for the keto and enol forms, particularly for the ring carbons and protons, and the presence or absence of an O-H or N-H proton signal.
Table 2: Predicted Key Spectroscopic Signatures for Tautomers of this compound Based on established principles and data from parent systems.
| Parameter | Keto Tautomer | Enol Tautomer |
|---|---|---|
| IR Frequency | Strong C=O stretch (~1650 cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹) |
| N-H stretch (~3400 cm⁻¹) | C-O stretch (~1250 cm⁻¹) | |
| ¹H NMR | N-H proton signal | O-H proton signal |
| Distinct chemical shifts for ring protons | Different chemical shifts for ring protons | |
| ¹³C NMR | C4 signal is carbonyl-like (~175-185 ppm) | C4 signal is phenol-like (~155-165 ppm) |
Investigation of Tautomerism and Isomerism
The most significant isomeric behavior of this compound is its keto-enol tautomerism. The equilibrium between the this compound (enol) and 2-(propan-2-yl)pyridin-4(1H)-one (keto) forms dictates the compound's structure, reactivity, and properties.
Computational studies map the energetic landscape of the tautomerization process. This involves calculating the relative energies of the two tautomers and the energy of the transition state that connects them. For the parent 4-hydroxypyridine, computational studies have consistently shown that the enol form is more stable in the gas phase due to the aromaticity of the pyridine (B92270) ring. nih.govwayne.edu
Table 3: Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) for the Tautomerization of 4-Hydroxypyridine to 4-Pyridone Data adapted from computational studies on the parent system.
| Phase/Solvent | ΔG (kcal/mol) | More Stable Tautomer | Reference |
|---|---|---|---|
| Gas Phase | -3.3 | 4-Hydroxypyridine (Enol) | nih.gov |
| Cyclohexane | +1.7 | 4-Pyridone (Keto) | nih.gov |
| Dichloromethane | +3.7 | 4-Pyridone (Keto) | nih.gov |
| Acetonitrile | +4.9 | 4-Pyridone (Keto) | nih.gov |
| Water | +6.2 | 4-Pyridone (Keto) | nih.gov |
Note: Negative values indicate the enol form is more stable; positive values indicate the keto form is more stable.
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. stackexchange.com Computational models are essential for quantifying these solvent effects.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent. Calculations using these models show that polar solvents dramatically shift the equilibrium towards the keto form. nih.gov This is because the more polar, zwitterionic character of the keto tautomer is better stabilized by polar solvent environments compared to the less polar enol tautomer. As shown in the table above, increasing solvent polarity systematically increases the stability of the 4-pyridone form relative to the 4-hydroxypyridine form. nih.gov
Proton Transfer Mechanisms in Solution and Solid State
Proton transfer is a fundamental chemical process crucial to the tautomeric equilibrium of hydroxypyridines. For this compound, this involves the transfer of a proton between the hydroxyl oxygen and the ring nitrogen, leading to an equilibrium between the ol (hydroxy) form and the one (pyridone) form: this compound and 2-(propan-2-yl)-1H-pyridin-4-one. The position of this equilibrium is highly sensitive to the molecular environment.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms. Calculations can determine the potential energy surfaces for proton transfer, identifying the transition states and energy barriers for the tautomerization process. Studies on related molecules like 2-hydroxypyridine (B17775) and 4-hydroxypyridine have shown that in the gas phase, the hydroxy form is generally more stable. wayne.eduresearchgate.net However, in polar solvents, the more polar pyridone tautomer is often favored due to better solvation. researchgate.net
For this compound, the intramolecular proton transfer in an isolated molecule would likely have a high energy barrier. nih.gov In solution, the transfer is more likely to be facilitated by solvent molecules acting as a proton shuttle, which significantly lowers the activation energy. nih.govacs.org Computational models can simulate this by including explicit solvent molecules (e.g., water) in the calculations, revealing a concerted proton transfer mechanism involving a cyclic transition state. researchgate.netacs.org
Illustrative Data Table: Calculated Proton Transfer Barriers
The following table presents hypothetical activation energy (Ea) values for the tautomerization of this compound, based on trends observed in computational studies of similar hydroxypyridines. nih.govacs.org
| Environment | Mechanism | Hypothetical Ea (kcal/mol) |
| Gas Phase | Unimolecular 1,3-proton shift | 35-45 |
| Aqueous Solution | Water-assisted (1 molecule) | 10-15 |
| Aqueous Solution | Water-assisted (2 molecules) | 7-10 |
| Solid State | Intermolecular (dimer) | 8-12 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions that are not accessible through static quantum mechanical calculations.
The presence of a flexible isopropyl group on the pyridine ring of this compound introduces conformational variability. The rotation around the C-C bond connecting the isopropyl group to the pyridine ring can be explored using MD simulations. These simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. Studies on other alkyl-substituted pyridines suggest that there can be a stabilizing interaction between the hydrogen atoms of the alkyl group and the electron lone pair of the ring nitrogen, which would influence the preferred orientation of the isopropyl group. colostate.edu
MD simulations in various solvents would reveal how the solvent environment affects the conformational preferences and the dynamics of the interconversion between different rotamers. The time scale of these conformational changes can also be determined from the simulation trajectories.
In solution, molecules of this compound can interact with each other and with solvent molecules. MD simulations are ideally suited to model these complex intermolecular interactions, including hydrogen bonding between the hydroxyl/pyridone groups and polar solvents, as well as hydrophobic interactions involving the isopropyl group.
Of particular interest is the potential for self-aggregation. Pyridine and its derivatives have been shown to exhibit a propensity for aggregation in aqueous solutions. nih.govresearchgate.netacs.orgnih.gov MD simulations can predict whether this compound molecules are likely to form dimers or larger aggregates. By analyzing the radial distribution functions and calculating the potential of mean force, the strength and nature of these aggregates can be quantified, revealing whether they are driven by hydrogen bonding, π-π stacking of the pyridine rings, or hydrophobic forces.
Interactive Data Table: Typical Parameters for MD Simulation
This table outlines typical parameters that would be used for an MD simulation of this compound in an aqueous solution.
| Parameter | Value / Description |
| Force Field | OPLS-AA, AMBER, or CHARMM |
| Solvent Model | TIP3P or SPC/E water |
| System Size | ~500 solvent molecules per solute |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100-500 nanoseconds |
| Time Step | 2 femtoseconds |
Reaction Mechanism Elucidation via Transition State Theory Calculations
Transition State Theory (TST) is a cornerstone of computational reaction kinetics, used to calculate the rate constants of chemical reactions. oberlin.edu By locating the transition state structure on the potential energy surface, TST allows for the determination of activation energies, which are critical for understanding reaction mechanisms.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational methods can map out the entire reaction pathway. This involves identifying all stable intermediates and the transition states that connect them.
For example, in an electrophilic nitration reaction, calculations would model the approach of the nitronium ion (NO₂⁺) to the pyridine ring, the formation of the sigma complex (a key intermediate), and the final deprotonation step to restore aromaticity. By calculating the Gibbs free energy of each species along the reaction coordinate, the rate-determining step (the step with the highest activation energy) can be identified. Studies on the reactions of OH radicals with substituted pyridines have successfully used TST to rationalize experimental rate constants. oberlin.edu
Computational chemistry is highly effective at predicting the selectivity of chemical reactions. For this compound, a key question is regioselectivity in electrophilic substitution. The hydroxyl (or pyridone) group is a strong activating group, directing incoming electrophiles to the ortho and para positions (C3, C5). The isopropyl group is a weaker activating group, also directing ortho/para.
Computational models would calculate the activation energies for electrophilic attack at each possible position on the pyridine ring (C3, C5, and C6). The position with the lowest activation energy barrier corresponds to the major product. rsc.org The electronic properties of the pyridone tautomer, which is electron-rich at the C3 and C5 positions, would strongly suggest that substitution occurs at these sites. rsc.org By comparing the transition state energies for attack at C3 versus C5, a quantitative prediction of the regioselectivity can be made.
Illustrative Data Table: Calculated Activation Energies for Electrophilic Substitution
This table provides hypothetical activation energies for the nitration of this compound at different positions, illustrating how computational results can predict regioselectivity.
| Position of Attack | Hypothetical Relative Activation Energy (kcal/mol) | Predicted Outcome |
| C3 | 0.0 | Major Product |
| C5 | 1.5 | Minor Product |
| C6 | 12.0 | Not Formed |
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. springernature.comresearchgate.net This approach is predicated on the principle that the chemical structure, encoded in the form of molecular descriptors, dictates the macroscopic properties of a substance. researchgate.net QSPR models are valuable tools in computational chemistry for predicting the properties of novel or untested compounds, thereby accelerating research and reducing the need for extensive experimental measurements. springernature.comresearchgate.net
For this compound, QSPR modeling can be employed to predict a range of physicochemical descriptors. The general workflow for developing a QSPR model involves several key steps: compiling and curating a dataset of compounds with known properties, calculating a variety of molecular descriptors, selecting the most relevant descriptors, constructing a mathematical model using statistical methods, and validating the model's predictive power. springernature.com
Research Findings and Methodologies
While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through studies on related pyridine and pyridin-4-one derivatives. nih.govaaai.org These studies provide a robust framework for understanding how QSPR models can be developed and applied to predict the physicochemical properties of substituted pyridines.
Model Development for Pyridine Derivatives:
Research on various pyridine derivatives has successfully employed QSPR to predict properties such as boiling point, octanol-water partition coefficient (log P), heat capacity (Cv), and entropy (S). aaai.orgresearchgate.net These models typically utilize a combination of constitutional, topological, and quantum-chemical descriptors. researchgate.netresearchgate.net
Boiling Point: QSPR models for the boiling point of substituted pyridines have been developed using descriptors that capture molecular size and intermolecular forces. aaai.org For instance, a study on 85 pyridine derivatives yielded a six-parameter correlation model with a high coefficient of determination (R² = 0.948), indicating a strong correlation between the selected descriptors and the experimental boiling points. aaai.org Descriptors related to molecular mass and hydrogen bonding capabilities were found to be particularly significant. aaai.org
Octanol-Water Partition Coefficient (log P): The lipophilicity of a compound, quantified by its log P value, is a critical parameter in medicinal chemistry. nih.gov QSPR studies on 3-hydroxy-pyridine-4-one derivatives have demonstrated the effective prediction of log P. nih.govjournaljpri.com In one such study, a model developed using Genetic Algorithm-Partial Least Squares (GA-PLS) could explain and predict 96% and 91% of the variance in the log P data, respectively. journaljpri.com This highlights the utility of QSPR in estimating the distribution of a compound between aqueous and lipid phases.
Thermodynamic Properties: QSPR models have also been applied to predict thermodynamic properties of pyridine derivatives, such as heat capacity (Cv) and entropy (S). researchgate.net These models often rely on quantum chemical descriptors calculated using methods like Density Functional Theory (DFT). researchgate.net A study on 171 pyridine derivatives used a GA-Multiple Linear Regression (GA-MLR) approach to develop predictive models for various thermodynamic properties. researchgate.net
Commonly Used Molecular Descriptors:
The selection of appropriate molecular descriptors is a crucial step in QSPR modeling. For pyridine derivatives, a wide array of descriptors can be calculated, including:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of specific atom types.
Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape parameters.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial charges on atoms. researchgate.net
Statistical Methods:
The relationship between the selected descriptors and the property of interest is established using various statistical techniques. Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (property) and a set of independent variables (descriptors). researchgate.net
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
Artificial Neural Networks (ANN): ANNs are non-linear methods that can model more complex relationships between structure and property. mdpi.com
Illustrative QSPR Model for Physicochemical Properties
To illustrate the application of QSPR for this compound, a hypothetical model can be constructed based on the methodologies reported for similar compounds. This involves selecting a set of related pyridine derivatives, calculating relevant descriptors, and generating a predictive equation.
Hypothetical Dataset and Descriptors:
A hypothetical dataset could include this compound and other substituted pyridin-4-ols with varying alkyl groups at the 2-position. For each compound, a set of molecular descriptors would be calculated.
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Topological Polar Surface Area (TPSA) (Ų) | Number of Rotatable Bonds |
|---|---|---|---|---|
| 2-methylpyridin-4-ol | 109.13 | 0.85 | 32.99 | 0 |
| 2-ethylpyridin-4-ol | 123.15 | 1.25 | 32.99 | 1 |
| This compound | 137.18 | 1.60 | 32.99 | 1 |
| 2-tert-butylpyridin-4-ol | 151.21 | 1.95 | 32.99 | 1 |
Hypothetical QSPR Equation:
Based on the descriptors in the table, a simple MLR model for predicting a property like the boiling point (BP) could be formulated. For instance:
BP (°C) = β₀ + β₁(Molecular Weight) + β₂(LogP) + β₃(TPSA)
Where β₀, β₁, β₂, and β₃ are regression coefficients determined from fitting the model to experimental data.
Predicted Physicochemical Descriptors for this compound:
Using established QSPR models and computational tools, a table of predicted physicochemical descriptors for this compound can be generated. These values are estimations based on its chemical structure.
| Physicochemical Descriptor | Predicted Value | Method/Basis of Prediction |
|---|---|---|
| Boiling Point | ~250-270 °C | QSPR models for substituted pyridines often show a correlation with molecular weight and hydrogen bonding capacity. aaai.org |
| Octanol-Water Partition Coefficient (LogP) | 1.60 | Based on atom contribution methods and QSPR models for similar heterocyclic compounds. nih.gov |
| Water Solubility | ~5-10 g/L | Estimated from LogP and the presence of polar hydroxyl and nitrogen groups. |
| pKa | ~4.5 (for the pyridinium (B92312) ion) | Based on the electronic effects of the alkyl and hydroxyl substituents on the pyridine ring. mdpi.com |
The development and application of QSPR models provide a powerful in-silico approach to estimate the physicochemical properties of this compound, guiding further experimental investigation and application. springernature.com
Reactivity, Functionalization, and Derivatization Strategies for 2 Propan 2 Yl Pyridin 4 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. scribd.comwikipedia.org However, the reactivity of 2-(propan-2-yl)pyridin-4-ol is significantly modified by its tautomeric nature and the presence of activating substituents. The compound exists as an equilibrium between the this compound (hydroxypyridine) and the 2-(propan-2-yl)pyridin-4(1H)-one (pyridone) forms.
For electrophilic substitution, the hydroxypyridine tautomer is the more relevant species. In this form, the powerful electron-donating, ortho-, para-directing hydroxyl group at the C4 position, combined with the activating, ortho-, para-directing isopropyl group at the C2 position, strongly activates the ring for EAS. The synergistic effect of these two groups directs incoming electrophiles primarily to the C3 and C5 positions.
Halogenation: Given the activated nature of the this compound ring, halogenation is expected to proceed under relatively mild conditions. The hydroxyl and isopropyl groups concertedly activate the C3 and C5 positions, making them highly susceptible to electrophilic attack by halogens such as bromine or chlorine. It is anticipated that mono- and di-halogenated products (at the 3- and 5-positions) can be obtained selectively by controlling the reaction stoichiometry. While specific studies on this molecule are scarce, protocols for the halogenation of other activated pyridine systems, such as using sodium halides with an oxidizing agent like K₂S₂O₈, could be applicable. quimicaorganica.org
Nitration and Sulfonation: Direct nitration and sulfonation of the parent pyridine ring are notoriously difficult, requiring harsh conditions and often resulting in low yields. wikipedia.org However, the presence of the strongly activating hydroxyl group in the 4-pyridinol tautomer is expected to facilitate these reactions. Nitration could likely be achieved using standard nitrating mixtures (e.g., HNO₃/H₂SO₄) under controlled temperatures to yield 3-nitro or 3,5-dinitro derivatives. The formation of pyridine N-oxides is a common strategy to activate the ring for electrophilic substitution at the 4-position wikipedia.org; the pyridone tautomer of the title compound electronically resembles an N-oxide, further suggesting enhanced reactivity at the 3- and 5-positions.
Friedel-Crafts reactions are generally not feasible on pyridine itself because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen atom, leading to strong deactivation of the ring. scribd.comcolab.ws This creates a positively charged pyridinium (B92312) species that is highly resistant to further electrophilic attack.
However, for this compound, the reaction may be possible on the highly activated 4-hydroxypyridine (B47283) tautomer. The strong activation provided by the hydroxyl group might overcome the deactivation caused by potential catalyst coordination. Research on other pyridone and hydroxypyridine systems has shown that Friedel-Crafts type reactions can occur under specific conditions. cdnsciencepub.comcdnsciencepub.comrsc.org If successful, acylation or alkylation would be directed to the electron-rich C3 and C5 positions. The reaction would likely require careful selection of the Lewis acid and reaction conditions to favor ring substitution over N- or O-acylation/alkylation of the pyridone moiety.
Nucleophilic Reactions at the Pyridone/Pyridinol Moiety
The tautomerism between this compound and 2-(propan-2-yl)pyridin-4(1H)-one is central to its nucleophilic reactivity. acs.org Deprotonation with a suitable base generates a pyridonate anion, which is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. The site of subsequent reaction depends on several factors, including the nature of the electrophile and the reaction conditions. ysu.edu
The pyridonate anion of this compound can undergo alkylation or acylation at either the exocyclic oxygen or the ring nitrogen. The regioselectivity of this process is a classic example of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control.
O-Alkylation/O-Acylation: Reaction at the oxygen atom is typically favored under conditions of kinetic control and with "hard" electrophiles. The use of highly reactive alkylating agents (e.g., dimethyl sulfate), polar aprotic solvents, and alkali metal counterions (like Na⁺ or K⁺) often leads to the formation of the O-substituted product, 4-alkoxy-2-(propan-2-yl)pyridine. ysu.eduacs.org
N-Alkylation/N-Acylation: Reaction at the nitrogen atom is generally thermodynamically favored, leading to the more stable N-substituted pyridone product. ysu.edu This outcome is often promoted by using less reactive alkylating agents, non-polar solvents, and "softer" counterions like silver(I) (Ag⁺), which coordinates to the nitrogen atom and directs the reaction there. ysu.edu
The steric hindrance imposed by the isopropyl group at the C2 position may also influence the regioselectivity, potentially increasing the preference for attack at the more accessible oxygen atom. acs.org
| Factor | Favors O-Alkylation (Kinetic Product) | Favors N-Alkylation (Thermodynamic Product) |
| Electrophile | Hard, highly reactive (e.g., (CH₃)₂SO₄, acyl chlorides) | Soft, less reactive (e.g., alkyl iodides) |
| Counterion | Hard (e.g., Li⁺, Na⁺, K⁺) | Soft (e.g., Ag⁺) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Non-polar (e.g., Benzene, Toluene) |
| Control | Kinetic Control (lower temperatures) | Thermodynamic Control (higher temperatures) |
This table summarizes general trends in the alkylation of pyridone anions based on established research. ysu.eduacs.org
The 2-(propan-2-yl)pyridin-4(1H)-one tautomer contains a vinylogous amide system. The carbonyl group (C=O) itself is less reactive than a typical ketone due to resonance delocalization with the nitrogen lone pair. However, it can react with powerful nucleophiles. For instance, strong organometallic reagents like Grignard reagents may add to the carbonyl group or participate in a 1,6-conjugate addition to the extended π-system. iaea.org
Additionally, the methyl groups of the C2-isopropyl substituent are in a position analogous to the alpha-position of a ketone (vinylogous relationship). Under strongly basic conditions, it might be possible to deprotonate one of these methyl groups to form a carbanion, which could then act as a nucleophile in aldol-type condensation reactions with aldehydes or ketones.
Transformations of the Isopropyl Side Chain
The isopropyl group attached to the pyridine ring is also a site for chemical modification, primarily through reactions involving the tertiary "benzylic-type" C-H bond.
Oxidation: The isopropyl group can be oxidized using various reagents. Studies on the oxidation of 4-isopropylpyridine (B108708) have shown that reaction with molecular oxygen, particularly when catalyzed by cobalt salts, can yield the corresponding hydroperoxide and carbinol (2-(pyridin-4-yl)propan-2-ol). edpsciences.orggoogle.com More vigorous oxidation conditions, for example with potassium permanganate (B83412) or chromic acid, are expected to cleave the isopropyl group to afford the corresponding carboxylic acid, 4-hydroxypyridine-2-carboxylic acid, a transformation common for alkyl groups on aromatic rings. google.com
Halogenation: The tertiary hydrogen on the isopropyl group is susceptible to free-radical halogenation. This type of reaction is analogous to the benzylic halogenation of cumene (B47948) (isopropylbenzene). psu.edu Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) would be expected to selectively replace the tertiary hydrogen with a bromine atom, yielding 2-(2-bromo-propan-2-yl)pyridin-4-ol. This halogenated intermediate could then serve as a precursor for further nucleophilic substitution or elimination reactions.
Dealkylation: While a stable substituent, the isopropyl group can be cleaved under certain conditions. For instance, during the oxidation of related 4-isopropyl-1,4-dihydropyridine systems with specific reagents, expulsion of the isopropyl group as a stable carbocation has been observed. This suggests that under strongly acidic or specific oxidative conditions, dealkylation of this compound could occur.
Oxidation and Reduction Reactions
Oxidation: The oxidation of this compound can be directed at either the isopropyl group or the pyridone ring, depending on the reagents and reaction conditions. The tertiary benzylic-like carbon of the isopropyl group is a potential site for oxidation. For instance, the aerobic oxidation of 4-isopropyl-pyridine, a related precursor, using molecular oxygen can lead to the formation of 4-isopropylpyridine hydroperoxide. iaea.orgresearchgate.net This suggests that under controlled conditions, the isopropyl group of this compound could be oxidized to a hydroperoxide or further to a tertiary alcohol. The pyridone ring itself is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring degradation.
Reduction: The reduction of the 4-pyridone ring system is a viable strategy for generating saturated piperidine (B6355638) derivatives. For example, N-acyl-2,3-dihydro-4-pyridones can be selectively reduced to the corresponding N-acyl-4-piperidones using zinc in acetic acid. acs.org This method could potentially be adapted for the reduction of the double bonds in the this compound ring. Catalytic hydrogenation is another common method for the reduction of pyridine rings. However, the conditions must be carefully chosen to avoid reduction of other functional groups. The reduction of 1-methyl-4-phenyl-2-pyridone with various reducing agents has been studied, with reagents like LiAlH4 in the presence of TiCl3 leading to the fully saturated piperidine. acs.org
| Reaction Type | Reagent/Condition | Potential Product |
| Oxidation | Molecular Oxygen | 2-(2-hydroperoxypropan-2-yl)pyridin-4-ol |
| Reduction | Zn/CH₃COOH | 2-(propan-2-yl)piperidin-4-one |
| Reduction | LiAlH₄/TiCl₃ | 2-(propan-2-yl)piperidin-4-ol |
Functionalization via Radical Pathways
Radical reactions offer a powerful tool for the C-H functionalization of heteroaromatic compounds, and this compound is a suitable substrate for such transformations. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle, is a prominent example. wikipedia.orgmdpi.comacs.org For pyridines, this reaction typically occurs at the C2 and C4 positions under acidic conditions, which activate the ring towards radical attack. In the case of this compound, the existing substitution at C2 and the pyridone tautomerism would direct radical attack to the C3 and C5 positions. The regioselectivity can be influenced by the nature of the radical and the reaction conditions. nih.govrsc.org
Intramolecular radical additions to the pyridone nucleus have also been reported. For instance, alkyl radicals generated from N-ω-haloalkylpyridones can undergo cyclization onto the pyridone ring to form bicyclic structures. scielo.org.mx This strategy could be employed to synthesize fused ring systems derived from this compound by tethering a radical precursor to the ring nitrogen.
Furthermore, photochemically induced radical reactions are also possible. For example, N-isopropoxy-substituted 2(1H)-pyridones have been shown to release isopropoxyl radicals upon irradiation. acs.org
| Radical Reaction Type | Key Features | Potential Application to this compound |
| Minisci Reaction | C-H functionalization with alkyl radicals | Introduction of alkyl or acyl groups at C3 and C5 |
| Intramolecular Radical Cyclization | Formation of fused ring systems | Synthesis of bicyclic derivatives |
| Photochemical Radical Generation | Light-induced radical release | Generation of reactive intermediates for further reactions |
Metalation and Formation of Organometallic Intermediates
The pyridine nitrogen and the pyridone oxygen of this compound provide excellent coordination sites for metal ions, enabling the formation of a variety of organometallic intermediates and complexes. The deprotonated hydroxyl group of the pyridin-4-ol tautomer can act as an anionic ligand.
Pyridine and its derivatives are widely used as ligands in coordination chemistry. researchgate.netnih.gov The nitrogen atom possesses a lone pair of electrons that can readily coordinate to a wide range of transition metals. The resulting organometallic complexes can exhibit interesting catalytic and material properties. For instance, platinum(II) complexes bearing pyridine derivatives have been synthesized and structurally characterized. nih.gov Similarly, Group 4 metal complexes with pyridine-based ligands have been investigated for their catalytic activity in olefin polymerization. acs.org
Directed metalation is another powerful strategy for the functionalization of pyridines. wikipedia.org By using a directing group, deprotonation can be achieved at a specific position, followed by quenching with an electrophile. For this compound, the hydroxyl group (or the N-H in the pyridone form) could potentially direct metalation to adjacent carbon atoms.
| Metalation/Coordination Strategy | Metal | Potential Application |
| Coordination Complex Formation | Pt(II), Ti(IV), Zr(IV), Ni(II) | Catalysis, material science |
| Directed ortho-Metalation | Li, Mg, Zn | Regioselective functionalization of the pyridine ring |
| Multi-metallic Complex Formation | Ti, Zr, Ni | Polymerization catalysts |
Synthesis of Structurally Related Analogues for Structure-Reactivity and Structure-Function Studies
The synthesis of structurally related analogues of this compound is crucial for establishing structure-activity relationships (SAR) and structure-reactivity relationships. By systematically modifying the substituents on the pyridone ring, a library of compounds with diverse electronic and steric properties can be generated.
Several synthetic strategies for analogous pyridone structures have been reported. For instance, diaryl ether substituted 4-pyridones with potent antimalarial activity have been synthesized, demonstrating the importance of the substituents at various positions for biological function. acs.org The synthesis of pyrazolopyridine derivatives has also been explored, where variations at the N1, C4, and C6 positions led to compounds with significant antiviral activity. ucla.edu These studies provide a roadmap for modifying the this compound scaffold. For example, the isopropyl group could be replaced with other alkyl or aryl groups, and substituents could be introduced at the C3, C5, and C6 positions.
| Analogue Type | Synthetic Strategy | Purpose of Analogue |
| C3/C5-Substituted Analogues | Electrophilic or radical substitution | Investigate electronic and steric effects on reactivity and biological activity |
| N-Alkylated/Arylated Analogues | N-alkylation/arylation of the pyridone | Modulate solubility, lipophilicity, and metabolic stability |
| Isopropyl Group Variants | Grignard reaction with corresponding ketones | Probe the importance of the isopropyl group for activity |
| Fused-Ring Analogues | Intramolecular cyclization reactions | Explore constrained conformations |
Polymerization and Incorporation into Macromolecular Architectures
The 4-pyridone moiety is a versatile building block for the construction of functional polymers. The presence of the reactive N-H group and the potential for introducing polymerizable groups make this compound a candidate for incorporation into macromolecular architectures.
Polymers containing 3-hydroxypyridin-4-one units have been synthesized for applications such as iron chelation therapy. nih.gov These polymers are typically prepared by the copolymerization of a pyridinone-containing monomer with other vinyl monomers using techniques like free radical polymerization. A similar approach could be used for this compound by first functionalizing it with a polymerizable group, such as an acryloyl or methacryloyl moiety.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully employed for the synthesis of well-defined polymers containing 3-hydroxypyridin-4-one units. nih.gov This method allows for precise control over the molecular weight and architecture of the resulting polymers. Poly(pyridine amide)s are another class of polymers that can be synthesized from pyridine-containing monomers, exhibiting high thermal stability and desirable optical properties. bohrium.com
| Polymerization Method | Monomer Type | Resulting Macromolecule |
| Free Radical Copolymerization | Acryloyl/Methacryloyl-functionalized this compound | Random copolymers |
| RAFT Polymerization | Methacrylamide-functionalized this compound | Well-defined block copolymers |
| Polycondensation | Diamine or diacid derivatives of this compound | Poly(pyridine amide)s |
Applications of 2 Propan 2 Yl Pyridin 4 Ol in Chemical Sciences
Catalysis and Organocatalysis
The structure of 2-(propan-2-yl)pyridin-4-ol, featuring a pyridine (B92270) ring and a hydroxyl group, suggests potential for use in various catalytic applications. Pyridine derivatives are widely recognized for their ability to act as ligands in transition metal catalysis and as organocatalysts.
Role as a Ligand in Transition Metal Catalysis
Pyridine-based molecules are common ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom's lone pair of electrons. These ligands can stabilize metal centers and influence the catalytic activity and selectivity of the resulting complexes. While direct studies involving this compound as a ligand are not prominent, the broader class of pyridine derivatives has been extensively used. For instance, various substituted pyridines have been employed in palladium-catalyzed cross-coupling reactions, demonstrating the versatility of this class of ligands. The electronic and steric properties of the substituents on the pyridine ring can significantly impact the efficacy of the catalyst.
Utilization as an Organocatalyst or Catalyst Precursor
The pyridine moiety itself can function as a nucleophilic or basic catalyst in a range of organic transformations. The hydroxyl group in this compound could also participate in catalysis, for example, through hydrogen bonding interactions. Although specific examples for this compound are not documented, similar structures are known to catalyze reactions such as acyl transfers.
Chiral Derivatives in Asymmetric Catalysis
The development of chiral pyridine derivatives is a significant area of research in asymmetric catalysis, aiming to synthesize enantiomerically pure compounds. chim.it Chiral pyridines can be employed as ligands for transition metals or as organocatalysts to control the stereochemical outcome of a reaction. While there is no specific information on chiral derivatives of this compound, the general strategies for creating chiral pyridines include the introduction of a chiral center, axial chirality, or planar chirality. scispace.com These chiral pyridine ligands have been successfully applied in various asymmetric reactions, including reductions, additions, and cross-coupling reactions. chim.it
Materials Science and Engineering
The structural features of this compound also suggest its potential utility in the development of new materials with specific functionalities.
Incorporation into Functional Polymers and Copolymers
Pyridine-containing polymers are of interest due to their unique properties, including their ability to coordinate with metals, their pH-responsiveness, and their thermal stability. The hydroxyl group of this compound could serve as a site for polymerization or for grafting onto other polymer backbones. This could lead to the creation of functional polymers with applications in areas such as responsive materials, coatings, and drug delivery systems. While there are no specific reports on the incorporation of this compound into polymers, the general field of functional polymers often utilizes monomers with such reactive groups.
Self-Assembly into Supramolecular Structures
The ability of pyridine derivatives to participate in hydrogen bonding and metal coordination makes them excellent building blocks for supramolecular chemistry. The hydroxyl group and the pyridine nitrogen of this compound can both act as hydrogen bond donors and acceptors, potentially leading to the formation of well-ordered, self-assembled structures in the solid state or in solution. Furthermore, coordination with metal ions can drive the assembly of more complex and functional supramolecular architectures. Terpyridine ligands, which are composed of three pyridine units, are well-known for their ability to form stable complexes with a variety of metals, leading to the construction of intricate supramolecular assemblies. nih.gov While this compound is a simpler monopyridine derivative, the principles of self-assembly through non-covalent interactions would still apply.
Exploration of Optical, Electronic, or Magnetic Properties
The electronic structure of the pyridine ring, characterized by a conjugated system of six π-electrons, provides a foundation for interesting optical and electronic properties in its derivatives. wikipedia.org The distribution of electron density in the pyridine ring is influenced by the nitrogen atom's electronegativity, leading to a dipole moment and distinct reactivity compared to benzene. wikipedia.org Substituents on the pyridine ring can further modulate these properties.
Studies on other substituted pyridin-4-ols have shown that the nature and position of substituents can tune the photophysical characteristics of these compounds. For instance, research on 2-oxonicotinonitriles has demonstrated that substituents at the fourth position of the pyridine system significantly affect their absorbing and fluorescent properties.
In the realm of magnetic properties, while there is no direct research on this compound, a study on a related isomer, 2-(pyridine-2-yl)propan-2-ol, has shown its utility as a ligand in the synthesis of a rod-like Mn₁₂ single-molecule magnet. This complex, [Mn₁₂O₇(OH)₂(OMe)₂(dmhmp)₄(O₂CPh)₁₁(H₂O)], where dmhmpH is 2-(pyridine-2-yl)propan-2-ol, exhibits both ferromagnetic and antiferromagnetic interactions. The study highlights how pyridine-based ligands can be instrumental in constructing molecules with interesting magnetic behaviors. This suggests that this compound could also serve as a ligand for the synthesis of coordination complexes with unique magnetic properties.
Table 1: Comparison of General Optical and Electronic Properties of Pyridine and its Derivatives
| Property | Pyridine | Substituted Pyridin-4-ols (General) |
| UV-Vis Absorption | Bands at ~195, 251, and 270 nm in hexane wikipedia.org | Dependent on substituents and solvent; tautomerism influences absorption maxima |
| Fluorescence | Very low fluorescence wikipedia.org | Can be fluorescent, with emission properties tunable by substituents |
| Electronic Effects | Electron-withdrawing nitrogen atom creates a dipole moment wikipedia.org | Substituents and tautomerism significantly alter electron distribution |
Note: The data for substituted pyridin-4-ols is generalized due to the lack of specific data for this compound.
Analytical Chemistry Reagent Development
Pyridine derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. This property is fundamental to their use as complexation agents for sensing and extraction. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate ligand, chelation to a metal center.
The development of fluorescent sensors for metal ions often utilizes pyridine-containing molecules. The complexation of a metal ion can lead to changes in the fluorescence properties of the molecule, such as enhancement or quenching, allowing for the quantitative detection of the metal ion. While no specific studies on this compound as a metal ion sensor were found, the broader class of pyridine derivatives has been extensively explored for this purpose.
Derivatization is a common technique in chromatography to improve the analytical properties of compounds, such as their volatility, thermal stability, or detectability. While there is no specific information on the use of this compound as a derivatization agent, its reactive hydroxyl group could potentially be used to tag analytes containing suitable functional groups, thereby enhancing their detection in techniques like GC-MS or LC-MS.
The tautomerism of 4-hydroxypyridine (B47283) to 4-pyridone is known to be sensitive to the surrounding environment, including pH. This property is the basis for the potential use of this compound as a pH indicator. A change in pH can shift the tautomeric equilibrium, leading to a change in the molecule's absorption and, consequently, its color.
Furthermore, pyridine derivatives can be designed to be fluorophores whose emission is pH-dependent. Protonation or deprotonation of the pyridine nitrogen or the hydroxyl group can alter the electronic structure and, therefore, the fluorescence characteristics. Research on other pyridine-based compounds has successfully demonstrated their application as fluorescent pH sensors.
Table 2: Potential Analytical Applications of the Pyridin-4-ol Scaffold
| Application | Relevant Functional Groups | Principle |
| Metal Ion Sensing | Pyridine Nitrogen, Hydroxyl Group | Complexation with metal ions leading to a change in optical or electrochemical properties. |
| Derivatization Agent | Hydroxyl Group | Reaction with analytes to improve chromatographic performance or detectability. |
| pH Indication | Pyridin-4-ol/Pyridin-4-one Tautomerism | Shift in tautomeric equilibrium with pH change, resulting in a color change. |
| Fluorophore | Pyridine Ring System | pH-dependent fluorescence intensity or wavelength shift. |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen) sites, makes it a promising candidate for constructing supramolecular assemblies.
Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, primarily hydrogen bonding. The ability of this compound to both donate and accept hydrogen bonds makes it an excellent candidate for forming cocrystals with other molecules (coformers) that have complementary functional groups, such as carboxylic acids, amides, or other heterocycles. The formation of cocrystals can be used to modify the physical properties of a substance, such as its solubility and stability.
Co-amorphous systems are single-phase amorphous solids composed of two or more small molecules. Similar to cocrystals, their formation is driven by intermolecular interactions. These systems are of interest in the pharmaceutical industry as a means to improve the solubility and bioavailability of poorly soluble drugs. The potential for hydrogen bonding in this compound suggests it could be a suitable co-former for creating stable co-amorphous systems. While specific studies on this compound are lacking, the general principles of supramolecular chemistry and crystal engineering strongly support its potential in this area. researchgate.net
Design of Molecular Recognition Motifs
The pyridin-4-one scaffold is a well-established building block in supramolecular chemistry due to its capacity to form predictable and robust hydrogen bonding networks. The this compound, in its pyridone tautomeric form, features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement facilitates the formation of highly stable, self-complementary dimeric structures through dual N-H···O hydrogen bonds.
The reliability of this hydrogen-bonded dimer makes the this compound scaffold a valuable component for the construction of more complex supramolecular architectures, such as molecular tapes, rosettes, and porous organic frameworks, where directional and specific intermolecular interactions are paramount.
| Compound | Hydrogen Bond Motif | Key Intermolecular Interactions | Reference |
|---|---|---|---|
| 2-Ethyl-3-hydroxy-1-isopropyl-4-pyridone | R2(2)(10) | Strong O-H···O hydrogen bonds forming dimers; C-H···O interactions linking dimers into a 3D network. | africaresearchconnects.comnih.gov |
Chemical Biology Probes (for in vitro or in silico studies of molecular interactions, strictly avoiding human clinical aspects)
The pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry and chemical biology, capable of serving as both a hydrogen bond donor and acceptor. nih.gov This dual functionality makes it an attractive fragment for the design of chemical probes to investigate molecular interactions in biological systems in vitro and in silico.
While specific binding affinity data for this compound with model receptors are not extensively documented, the foundational 4-pyridone motif is a common feature in molecules designed to interact with biological targets. Its ability to mimic peptide bonds and participate in key hydrogen bonding interactions with amino acid residues in a protein's binding site is a central aspect of its utility.
For example, in fragment-based screening, simple heterocyclic scaffolds like pyridones are used as starting points to identify weak but efficient binders to a target protein. The affinity of these fragments is then optimized through synthetic elaboration. The this compound, with its simple substitution pattern, represents such a foundational fragment. Its binding to a model receptor would be primarily driven by the hydrogen bonding capabilities of the pyridone ring, with the isopropyl group potentially contributing to hydrophobic interactions or influencing solubility and orientation within a binding pocket.
In silico docking studies of various pyridone-containing ligands with model proteins frequently highlight the importance of the N-H and C=O groups in anchoring the molecule within the active site through hydrogen bonds with the protein backbone or specific amino acid side chains.
The 4-pyridone core is present in a number of enzyme inhibitors, where it often plays a crucial role in the mechanism of inhibition. Studies on more complex pyridone derivatives can shed light on the potential role of simpler analogs like this compound in elucidating enzyme inhibition mechanisms.
For instance, a study on a series of O-alkyl pyridine derivatives as inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase, provides insights into how the pyridone scaffold can interact with an enzyme's active site. tandfonline.comnih.gov In that research, certain derivatives exhibited potent inhibitory activity with low micromolar IC50 values. tandfonline.comnih.gov Kinetic studies revealed that these compounds could act as both competitive and non-competitive inhibitors of the PIM-1 kinase. tandfonline.comnih.gov This suggests that the pyridone-containing molecules can bind to both the free enzyme and the enzyme-substrate complex, a hallmark of mixed-type inhibition.
The ability of the pyridone moiety to engage in hydrogen bonds within the ATP-binding pocket is often a key determinant of inhibitory activity. The N-H group can act as a hinge-binder, forming a hydrogen bond with the backbone carbonyl of a residue in the hinge region of the kinase, a common interaction motif for kinase inhibitors. The carbonyl oxygen can also accept a hydrogen bond from a nearby amino acid residue. The isopropyl group on this compound could serve to probe steric and hydrophobic interactions within the binding site, providing a basis for understanding the structure-activity relationships of more complex inhibitors.
| Compound Derivative | Target Enzyme | IC50 (µM) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| O-alkyl pyridine derivative 4c | PIM-1 Kinase | 0.110 | Competitive and Non-competitive | tandfonline.comnih.gov |
| O-alkyl pyridine derivative 4f | PIM-1 Kinase | 0.095 | Competitive and Non-competitive | tandfonline.comnih.gov |
Environmental Considerations and Green Chemistry for 2 Propan 2 Yl Pyridin 4 Ol
Environmental Fate and Degradation Pathways
Photodegradation Studies
Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of organic pollutants from the environment. While direct photodegradation studies on 2-(propan-2-yl)pyridin-4-ol are not extensively documented, research on other pyridinol derivatives, such as 3,5,6-trichloro-2-pyridinol (B117793), indicates that the pyridine (B92270) ring can be susceptible to photolytic cleavage. researchgate.netresearchgate.net The rate of photodegradation is often influenced by factors such as the wavelength of light, the pH of the medium, and the presence of photosensitizers. researchgate.net For instance, the photodegradation of some hydroxylated N-heteroaromatic derivatives is enhanced in the presence of sensitizers like rose bengal. core.ac.uk It is plausible that this compound could undergo photodegradation through pathways involving the formation of reactive oxygen species, leading to the cleavage of the pyridine ring. core.ac.ukscispace.com
Table 1: Hypothetical Photodegradation Rates of Substituted Pyridinols in Aqueous Solution
| Compound | pH | Light Source | Half-life (t½) in hours |
| Pyridin-4-ol | 7.0 | Simulated Sunlight | 48 - 96 |
| 2-methylpyridin-4-ol | 7.0 | Simulated Sunlight | 40 - 80 |
| This compound | 7.0 | Simulated Sunlight | Data not available |
| 3,5,6-trichloro-2-pyridinol | 5.0 | Medium-pressure mercury lamp | < 10 researchgate.net |
This table is illustrative and includes hypothetical data for pyridin-4-ol and 2-methylpyridin-4-ol to demonstrate potential trends. The data for 3,5,6-trichloro-2-pyridinol is based on published research.
Oxidative and Hydrolytic Stability in Environmental Matrices
The stability of this compound towards oxidation and hydrolysis in environmental matrices like soil and water is another key aspect of its environmental fate. The pyridine ring is generally resistant to oxidation, but the presence of the hydroxyl group can increase its susceptibility. wikipedia.org The isopropyl group at the 2-position may also influence its stability.
Hydrolytic stability is largely dependent on the pH of the surrounding medium. Pyridine and its derivatives can act as weak bases. wikipedia.org While the ester derivatives of some pyrazole (B372694) compounds have been shown to be susceptible to hydrolysis, the pyridinol structure itself is generally more stable. nih.gov However, extreme pH conditions could potentially lead to degradation over time. The stability of related pyridinium (B92312) salts in aqueous buffers has been studied, revealing that stability is pH-dependent. cdnsciencepub.com
Principles of Sustainable Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact from production. This involves optimizing reaction efficiency, choosing environmentally benign solvents, and reducing waste.
Atom Economy and Reaction Efficiency
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.netacs.org Syntheses with high atom economy are inherently more sustainable as they generate less waste. Multicomponent reactions (MCRs) are often highlighted as a green methodology for synthesizing pyridine derivatives due to their high atom economy. bohrium.comacs.org For instance, a one-pot, four-component reaction for pyridine synthesis can achieve excellent yields and minimize waste. acs.orgnih.gov While a specific MCR for this compound is not detailed in the literature, the general principles of MCRs are applicable. bohrium.com
Table 2: Illustrative Atom Economy Calculation for a Hypothetical Pyridine Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |
| Reactant A | 100 | 1 | 100 |
| Reactant B | 80 | 1 | 80 |
| Reactant C | 60 | 1 | 60 |
| Total Reactant Mass | 240 | ||
| Product: Substituted Pyridine | 200 | 1 | 200 |
| Atom Economy (%) | 83.3% |
This table provides a simplified, hypothetical example of an atom economy calculation for a generic pyridine synthesis.
Reaction efficiency is also enhanced by the use of effective catalysts, such as iron-based catalysts or zeolites, which can promote reactions under milder conditions and are often recyclable. rsc.orgtandfonline.com
Solvent Selection and Minimization
The choice of solvent is a critical aspect of green chemistry. Many traditional organic syntheses rely on volatile and often toxic solvents. Green approaches to pyridine synthesis advocate for the use of more environmentally friendly solvents like water or ethanol, or even solvent-free conditions. nih.govconicet.gov.ar Microwave-assisted synthesis in ethanol, for example, has been shown to be an efficient and greener alternative to conventional heating in hazardous solvents. acs.orgnih.gov The use of recyclable catalysts like Montmorillonite K-10 can also facilitate solvent-free reactions. doi.org
Waste Reduction and Byproduct Management
Minimizing waste and managing byproducts are fundamental to sustainable chemical production. novasolbio.comcore.ac.uk In the context of pharmaceutical intermediate synthesis, which can be analogous to the production of specialty chemicals like this compound, proper classification and handling of waste streams are essential. novasolbio.comthepharmajournal.comresearchgate.net Strategies for waste reduction include the use of catalytic reactions that minimize the formation of byproducts and the development of processes where byproducts can be recycled or have value in other applications. epa.gov For instance, in some pyridine syntheses, catalysts can be recovered and reused, reducing solid waste. bohrium.com
Bio-based Feedstocks and Renewable Resources for Synthesis
The development of sustainable synthetic routes to valuable chemical compounds is a cornerstone of green chemistry. For this compound, while direct synthesis from biomass has not been extensively documented in publicly available literature, an analysis of established green synthetic methodologies for pyridine derivatives allows for the proposal of plausible pathways utilizing renewable feedstocks. These approaches primarily focus on the assembly of the pyridin-4-ol core from bio-derived building blocks through multi-component reactions or the application of biocatalysis.
A particularly versatile method for the synthesis of highly substituted pyridin-4-ol derivatives is the three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.itbeilstein-journals.org This reaction proceeds via the formation of a β-ketoenamide intermediate, which then undergoes an intramolecular aldol-type condensation to yield the pyridin-4-ol structure. beilstein-journals.org The potential for a green synthesis of this compound via this route lies in the possibility of sourcing the requisite precursors from renewable biomass.
Nitriles from Bio-based Aldehydes:
A critical component in this synthesis is the nitrile. Recent advancements in green chemistry have demonstrated the efficient conversion of biomass-derived aldehydes into nitriles. acs.org This can be achieved through domino-type multi-interaction synergetic catalysis using simple ionic liquids, which can convert a range of aldehydes, including those derived from lignin, into their corresponding nitriles in high yields. acs.org Biocatalytic methods, employing aldoxime dehydratases, also offer a cyanide-free route to nitriles from aldehydes under mild conditions. mdpi.com The aldehydes themselves can be sourced from the oxidation of alcohols, which are readily produced from biomass fermentation. iitbhilai.ac.in
Carboxylic Acids from Renewable Sources:
The carboxylic acid component in the multi-component reaction is often readily available from bio-based sources. Simple carboxylic acids are common products of fermentation and other biorefinery processes. The use of bio-based carboxylic acids in multi-component reactions is an established strategy in green chemistry. researchgate.netnih.gov
Alkoxyallenes and Biocatalytic Alternatives:
While the direct synthesis of alkoxyallenes from biomass is not well-documented, they are recognized as versatile building blocks in organic synthesis. researchgate.netnih.govrsc.org The development of a renewable route to these precursors would be a significant step towards a fully bio-based synthesis of this compound.
An alternative green chemistry approach involves biocatalysis. Whole-cell biocatalysts, such as Burkholderia sp. MAK1, have been shown to effectively hydroxylate various pyridine derivatives in a regioselective manner to produce pyridinols. nih.govvu.ltresearchgate.net This suggests a potential pathway where a bio-derived, appropriately substituted pyridine could be converted to the desired pyridin-4-ol in a later step. For instance, a 2-substituted pyridine, potentially synthesized from bio-based precursors, could be a substrate for such a biocatalytic hydroxylation.
Furthermore, the synthesis of pyridine derivatives from furfural (B47365), a key platform chemical derived from lignocellulosic biomass, has been reported. nih.govdtu.dk For example, 3-hydroxypyridines can be produced from furfural over a Raney Fe catalyst. nih.gov While this yields a different isomer, it demonstrates the principle of forming hydroxylated pyridines from renewable feedstocks.
The table below summarizes potential bio-based feedstocks and the relevant chemical intermediates that can be derived from them, highlighting a plausible, albeit currently theoretical, green synthesis route to the this compound scaffold.
Interactive Data Table: Potential Bio-based Feedstocks and Derived Intermediates for Pyridine Synthesis
| Bio-based Feedstock | Derived Intermediate | Transformation Method | Relevance to this compound Synthesis |
| Lignocellulose | Furfural | Acid Catalysis | Precursor to the pyridine ring, demonstrated for 3-hydroxypyridines. nih.govdtu.dk |
| Lignin/Biomass | Aromatic Aldehydes | Oxidation/Pyrolysis | Can be converted to nitriles, a key component for MCRs. acs.org |
| Sugars (e.g., Glucose) | Alcohols (e.g., Ethanol) | Fermentation | Can be oxidized to aldehydes for nitrile synthesis. iitbhilai.ac.in |
| Biomass | Carboxylic Acids | Fermentation/Biocatalysis | Key component for multi-component reactions. researchgate.net |
| Substituted Pyridines | Pyridinols | Biocatalysis (Burkholderia sp.) | Potential for late-stage hydroxylation at the C-4 position. nih.govvu.lt |
Future Research Directions and Unexplored Avenues for 2 Propan 2 Yl Pyridin 4 Ol
Development of Novel and Highly Efficient Synthetic Methodologies
The advancement of synthetic chemistry continually provides new tools for the construction of complex molecules. For 2-(propan-2-yl)pyridin-4-ol, future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.
Current synthetic approaches to substituted pyridin-4-ols often involve multi-step sequences. One promising area of future research is the application of multi-component reactions (MCRs). A flexible three-component approach involving the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids has been shown to produce highly substituted pyridin-4-ol derivatives. chim.it Adapting this methodology to incorporate isobutyronitrile (B166230) or a related precursor could provide a direct and convergent route to this compound. Another avenue involves the condensation of 1,3-diketones with an ammonia (B1221849) source and carboxylic acids, which has been demonstrated as an efficient synthesis for 4-hydroxypyridines. ias.ac.in
Furthermore, the use of modern catalytic systems could significantly improve synthesis efficiency. Research into transition-metal-catalyzed C-H activation and functionalization of pyridine (B92270) precursors could offer a direct method for introducing the isopropyl group. organic-chemistry.org Similarly, exploring photocatalysis and electrochemistry could lead to milder reaction conditions and reduced waste generation. numberanalytics.com The development of flow chemistry processes for the synthesis of quinolines and other heterocycles suggests that similar continuous-flow methods could be developed for this compound, offering benefits in terms of scalability, safety, and process control. numberanalytics.com
| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research |
| Three-Component Reaction | Lithiated alkoxyallene, Isobutyronitrile, Carboxylic Acid | High convergency, structural diversity | chim.itacs.orgbeilstein-journals.org |
| 1,3-Diketone Condensation | Diketone with isopropyl moiety, Ammonia, Carboxylic Acid | Readily available starting materials, economic | ias.ac.ingoogle.com |
| Catalytic C-H Activation | Pyridin-4-ol, Isopropyl source | High atom economy, direct functionalization | organic-chemistry.org |
| Flow Chemistry | Various | Improved yield, scalability, safety | numberanalytics.com |
Advanced In Situ Spectroscopic Probes for Reaction Monitoring
To optimize the novel synthetic methodologies described above, a detailed understanding of the reaction kinetics, intermediates, and by-product formation is essential. Advanced in situ spectroscopic techniques are powerful tools for achieving this. Future research should focus on applying these methods to the synthesis of this compound.
Raman spectroscopy, for instance, has been successfully used to monitor the synthesis of other pyridine derivatives in real-time. spectroscopyonline.comresearchgate.net By inserting an immersion probe directly into the reaction vessel, it is possible to track the consumption of reactants and the formation of the product by monitoring characteristic Raman peaks without the need for offline sampling. spectroscopyonline.com Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture, helping to elucidate reaction mechanisms. rsc.orgnih.gov The application of these techniques could lead to a significant reduction in reaction cycle times and improved process control. spectroscopyonline.com
Furthermore, in situ Fourier-transform infrared (FTIR) spectroscopy can be employed to identify functional groups and track their transformations throughout the reaction, providing valuable data on reaction progress and the potential formation of transient intermediates. researchgate.net
| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis | Relevant Research |
| In Situ Raman Spectroscopy | Real-time concentration profiles of reactants and products | Optimization of reaction time, end-point detection | spectroscopyonline.comresearchgate.net |
| In Situ NMR Spectroscopy | Identification of intermediates, mechanistic elucidation | Deeper understanding of reaction pathways | rsc.orgnih.gov |
| In Situ FTIR Spectroscopy | Tracking of functional group transformations | Monitoring reaction progress and by-products | researchgate.net |
Expansion of Computational Modeling Capabilities for Complex Systems
Computational chemistry offers a powerful lens through which to investigate the intrinsic properties of molecules like this compound. Future research should leverage and expand upon existing computational methods to predict its behavior and guide experimental work.
A key area of investigation is the tautomeric equilibrium between the pyridin-4-ol form and its corresponding pyridone form. chim.itacs.orgacs.orgmdpi.comnih.govresearchgate.net Density Functional Theory (DFT) and other high-level computational methods can accurately predict the relative stabilities of these tautomers in different environments (gas phase, various solvents), which is crucial for understanding its reactivity and potential applications. acs.orgmdpi.comnih.govresearchgate.net Such studies have been performed on related hydroxypyridine systems, and applying them to this compound would provide fundamental insights. acs.orgmdpi.comnih.govresearchgate.net
Beyond tautomerism, computational modeling can be used to predict a wide range of properties. numberanalytics.com DFT calculations can elucidate the electronic structure, including frontier molecular orbital (FMO) energies (HOMO and LUMO), which are critical for predicting reactivity and potential applications in organic electronics. tandfonline.comelectrochemsci.orgtandfonline.com Natural Bond Orbital (NBO) analysis can provide insights into hyperconjugative interactions and intramolecular charge transfer, further explaining the molecule's stability and electronic characteristics. tandfonline.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, based on DFT-calculated descriptors, could be developed to predict the biological activity or other properties of derivatives of this compound. electrochemsci.org
| Computational Method | Predicted Properties | Significance | Relevant Research |
| Density Functional Theory (DFT) | Tautomeric equilibrium, electronic structure (HOMO/LUMO), reactivity descriptors | Understanding fundamental properties and predicting reactivity | acs.orgmdpi.comtandfonline.comelectrochemsci.orgtandfonline.com |
| Time-Dependent DFT (TD-DFT) | UV-Visible spectra, photophysical properties | Guiding spectroscopic characterization and exploring optical applications | tandfonline.comtandfonline.com |
| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, intramolecular charge transfer | Elucidating factors contributing to stability and electronic behavior | tandfonline.com |
| QSAR based on DFT | Biological activity, inhibition efficiency | Accelerating the discovery of new applications | electrochemsci.org |
Discovery of Undiscovered Applications in Emerging Technologies
The unique structure of this compound suggests its potential for use in a variety of emerging technologies. Pyridine derivatives are known to be versatile building blocks for innovative materials. chim.it
One promising area is in materials science, particularly in the development of organic electronics. chim.it The pyridine ring, with its specific electronic properties, can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The isopropyl and hydroxyl substituents on this compound can be used to tune the solubility, packing, and electronic levels of such materials.
Another potential application lies in its antioxidant properties. Phenolic compounds are well-known radical scavengers, and the introduction of a nitrogen atom into the aromatic ring, as in pyridinols, can enhance this activity. beilstein-journals.orgacs.org Research on related 3-pyridinols has shown them to be highly effective chain-breaking antioxidants. acs.org The specific substitution pattern of this compound may lead to unique antioxidant behavior, which could be valuable in areas such as polymer stabilization or as a biological antioxidant.
Furthermore, substituted pyridines are widely used as ligands in coordination chemistry and catalysis. chim.it The nitrogen atom of the pyridine ring and the hydroxyl group of this compound can coordinate to metal centers, potentially forming novel catalysts for a range of organic transformations.
| Potential Application Area | Key Molecular Features | Examples of Related Research |
| Organic Electronics | Pyridine core for π-conjugation, substituents for tuning properties | chim.itmdpi.comambeed.com |
| Antioxidants | Phenolic-like hydroxyl group, nitrogen-containing aromatic ring | beilstein-journals.orgacs.orgnih.gov |
| Coordination Chemistry & Catalysis | Nitrogen and oxygen donor atoms for metal binding | chim.itmdpi.com |
| Medicinal Chemistry | Privileged scaffold in drug discovery | nih.govnih.govgoogle.com |
Rational Design of Next-Generation Derivatives with Tunable Properties
Building upon the foundational understanding of this compound, a significant future direction is the rational design of new derivatives with tailored properties for specific applications. By systematically modifying the core structure, it is possible to fine-tune its electronic, steric, and physicochemical characteristics.
For applications in medicinal chemistry, for example, analogues could be designed to optimize interactions with a specific biological target. This approach has been successfully used in the design of novel pyridinol-based analogues of acetaminophen (B1664979) with improved toxicity profiles. nih.govnih.gov By making strategic modifications to the this compound scaffold, it may be possible to develop new therapeutic agents.
In the realm of materials science, derivatives can be designed to enhance properties like charge transport, luminescence, or non-linear optical (NLO) response. tandfonline.comresearchgate.net For instance, attaching electron-donating or electron-withdrawing groups at other positions on the pyridine ring can modulate the HOMO/LUMO energy levels. researchgate.net The hydroxyl group also serves as a convenient handle for further functionalization, allowing for the attachment of other molecular fragments to build up more complex architectures. chim.itacs.org This could involve creating dimers, oligomers, or polymers with this compound as the repeating unit.
The design of these derivatives will be heavily reliant on the computational methods discussed previously. Theoretical calculations can pre-screen potential candidates and predict their properties before embarking on time-consuming synthetic work, thus accelerating the discovery and development process. electrochemsci.orgresearchgate.netdoi.org
| Derivative Design Strategy | Target Property to Tune | Potential Application | Relevant Research |
| Substitution on the Pyridine Ring | Electronic properties (HOMO/LUMO), steric hindrance | Organic electronics, catalysis | nih.govresearchgate.net |
| Functionalization of the Hydroxyl Group | Solubility, self-assembly, linking to other moieties | Polymer science, supramolecular chemistry | chim.itacs.org |
| Bioisosteric Replacement | Biological activity, metabolic stability | Medicinal chemistry | nih.govnih.gov |
| Incorporation into Fused-Ring Systems | Rigidity, planarity, extended conjugation | Advanced materials, dyes | acs.orgnih.gov |
Q & A
Q. What are the common synthetic routes for preparing 2-(propan-2-yl)pyridin-4-ol, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthetic strategies for pyridin-4-ol derivatives often involve:
- Oxidation of substituted pyridines : Using agents like KMnO₄ under acidic conditions to introduce hydroxyl groups. Temperature control is critical to avoid over-oxidation .
- Cyclization of precursors : For example, urea or thiourea-mediated cyclization in basic conditions (e.g., NaOH) with ethanol reflux. Stoichiometric precision ensures high yields .
- Functional group modification : Introducing the isopropyl group via alkylation or Grignard reactions, followed by purification via recrystallization .
| Synthetic Route | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60–80°C | Monitor reaction progress via TLC |
| Cyclization | Urea, NaOH, ethanol reflux | Maintain inert atmosphere |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the hydroxyl (δ ~10–12 ppm) and isopropyl groups (δ ~1.2–1.4 ppm for CH₃). Coupling patterns confirm substitution positions .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. High-resolution MS resolves isotopic clusters .
- IR Spectroscopy : Identify O-H stretching (~3200 cm⁻¹) and C-N/C-O vibrations (~1250 cm⁻¹) .
Q. What are the typical chemical reactions of this compound?
- Methodological Answer :
- Oxidation : Hydroxyl group oxidation using CrO₃ yields pyridine-2,4-dione derivatives. Solvent choice (e.g., acetic acid) influences reaction efficiency .
- Electrophilic Substitution : Nitration or halogenation at the pyridine ring’s electron-rich positions requires controlled electrophile addition .
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes characterized by UV-Vis and X-ray crystallography .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer :
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Protect from light and moisture (use desiccants). Stability data for similar compounds suggest a shelf life of >12 months at –20°C .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Use SHELXL for refinement of high-resolution data. Key parameters:
- Twinned data handling : Apply HKLF5 format for twin-law refinement .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O-H···N) to confirm tautomeric forms .
- Case Study: For 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, crystallography confirmed planar geometry and hydrogen-bonded dimers .
Q. How can contradictory synthesis data (e.g., varying by-product profiles) be systematically addressed?
- Methodological Answer :
- Analytical Workflow :
HPLC/GC-MS : Quantify by-products and identify via retention time/fragmentation .
Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation .
- Example: Adjusting solvent polarity (e.g., switching from ethanol to DMF) reduces side reactions in cyclization steps .
Q. What computational methods predict the reactivity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). Key parameters:
- Grid box centered on active site residues.
- Scoring functions (e.g., ΔG) prioritize high-affinity poses .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites .
Q. What strategies optimize pilot-scale synthesis of this compound?
- Methodological Answer :
- Process Parameters :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Temperature | 80°C (reflux) | 75–85°C (jacketed reactor) |
| Mixing | Magnetic stirrer | Mechanical agitator (500 RPM) |
- Purification : Replace column chromatography with fractional distillation or continuous crystallization .
Q. How does the electronic structure of this compound influence its spectroscopic properties?
- Methodological Answer :
Q. What in vitro assays evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled) for kinase or dehydrogenase targets. IC₅₀ values quantify potency .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
